molecular formula C15H21FN2O2 B1402493 Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate CAS No. 886767-09-5

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B1402493
CAS No.: 886767-09-5
M. Wt: 280.34 g/mol
InChI Key: UKJBVZKYQVUUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a versatile small molecule scaffold used primarily in research and development. The compound’s chemical formula is C15H21FN2O2, and it has a molecular weight of 280.34 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring, which is substituted with a 2-fluorophenyl group.

Preparation Methods

The synthesis of Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired product .

Chemical Reactions Analysis

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can yield protected piperazines, which can be further modified through deprotection and cyclization .

Scientific Research Applications

Comparison with Similar Compounds

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBVZKYQVUUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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